molecular formula C15H18FN3O3S B2778523 4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034549-76-1

4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No. B2778523
CAS RN: 2034549-76-1
M. Wt: 339.39
InChI Key: CDRRMGUAAHFKAL-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactive properties . The molecule also contains a pyrazolo[1,5-a]pyridine ring, which is a fused ring system found in various bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzenesulfonamide group, the ethoxy and fluoro substituents on the benzene ring, and the fused pyrazolo[1,5-a]pyridine ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its water solubility, while the ethoxy group could increase its lipophilicity .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound can serve as a precursor for Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in the synthesis of various pharmaceuticals, polymers, and advanced materials.

Protodeboronation Studies

The structure of this compound suggests its potential use in protodeboronation studies . Protodeboronation is crucial for removing boron groups from molecules, which is an important step in the synthesis of complex organic compounds.

Radical-Polar Crossover Reactions

Given its boronic ester analogs, this compound may be used in radical-polar crossover reactions . These reactions are valuable for creating new C-C bonds and introducing functional groups into molecules, expanding the toolkit for synthetic chemists.

Aromatase Inhibitory Activity

Compounds with similar structures have shown significant aromatase inhibitory activity . This suggests that our compound could be explored for its potential to inhibit aromatase, an enzyme that is a target for breast cancer therapy.

Antitumor Properties

Related indole derivatives have been identified with antitumor properties . Therefore, this compound might be researched for its efficacy against certain types of cancers, contributing to the development of new oncological treatments.

Synthesis of Triazine Derivatives

The compound could be involved in the synthesis of 1,3,5-triazines , which have applications ranging from herbicides to polymer photostabilizers, and even show potential as antitumor agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. Sulfonamides, for example, are often used as antibiotics that inhibit bacterial growth by interfering with the synthesis of folic acid .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications, particularly if it shows promise as a pharmaceutical drug .

properties

IUPAC Name

4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S/c1-2-22-15-4-3-13(10-14(15)16)23(20,21)18-11-6-8-19-12(9-11)5-7-17-19/h3-5,7,10-11,18H,2,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRRMGUAAHFKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCN3C(=CC=N3)C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

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